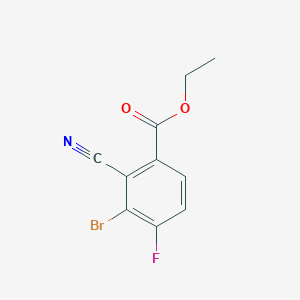

Ethyl 3-bromo-2-cyano-4-fluorobenzoate

Description

Ethyl 3-bromo-2-cyano-4-fluorobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with bromine (Br), cyano (CN), and fluorine (F) groups. Its molecular formula is C₁₀H₇BrFNO₂, with a molecular weight of 285.06 g/mol. The compound’s structure combines electron-withdrawing substituents (Br, CN, F), which influence its electronic distribution, solubility, and reactivity. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable steric and electronic properties.

Crystallographic analysis of similar halogenated benzoates frequently employs programs like SHELX for structure refinement, as highlighted in historical software development studies . The compound’s stability and intermolecular interactions (e.g., halogen or hydrogen bonding) can be elucidated using these tools.

Properties

IUPAC Name |

ethyl 3-bromo-2-cyano-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-4-8(12)9(11)7(6)5-13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUWQBOPSWIGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares Ethyl 3-bromo-2-cyano-4-fluorobenzoate with analogous esters, emphasizing substituent-driven differences:

*logP (octanol-water partition coefficient) estimated via computational tools. †Hypothetical value based on analogous brominated esters.

Key Observations:

- Electron-Withdrawing Effects : The CN group at position 2 enhances electrophilicity, making the compound more reactive in nucleophilic substitutions compared to hydroxyl or chloro analogs .

- Halogen Influence : Bromine’s bulkiness and polarizability may improve binding to biological targets (e.g., enzymes) compared to smaller halogens like Cl or F .

Crystallographic and Stability Considerations

SHELX-based refinements of similar esters demonstrate that bulky substituents (e.g., Br) reduce crystal symmetry but enhance thermal stability via halogen-halogen interactions . In contrast, smaller groups like F or CN may promote tighter packing, as seen in high-resolution structures of fluorinated aromatics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.